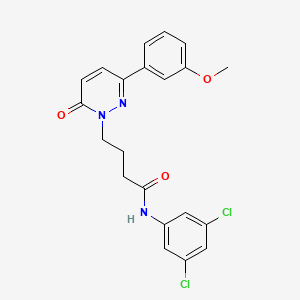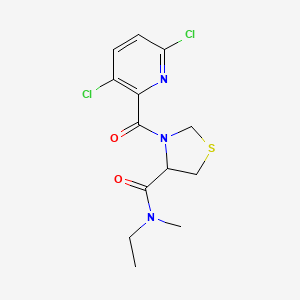![molecular formula C13H18N2O4 B2787873 benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate CAS No. 1636893-96-3](/img/structure/B2787873.png)
benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is a chemical compound with the CAS Number: 1636893-96-3 . Its molecular formula is C13H18N2O4 . It is also known as benzyl (3- (methoxy (methyl)amino)-3-oxopropyl)carbamate . The compound has a molecular weight of 266.3 .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-15 (18-2)12 (16)8-9-14-13 (17)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3, (H,14,17) . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .It is soluble in organic solvents and moderately soluble in water .
Mecanismo De Acción
Target of Action
It is known that carbamates, in general, are used as a protected form of ammonia in the synthesis of primary amines .
Mode of Action
The compound interacts with its targets through a process known as carbamoylation . This process involves the formation of a carbamate group, which is a key functional group in this compound. The carbamate group can interact with various biological targets, leading to different biochemical reactions .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of primary amines .
Pharmacokinetics
The compound’s solubility in organic solvents and moderate solubility in water suggest that it may have good bioavailability .
Result of Action
The compound’s role in the synthesis of primary amines suggests that it may have significant effects at the molecular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of carbamates .
Propiedades
IUPAC Name |
benzyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-15(18-2)12(16)8-9-14-13(17)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDXTVDZEDTBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC(=O)OCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

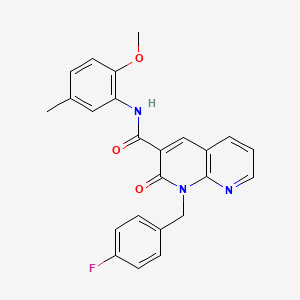
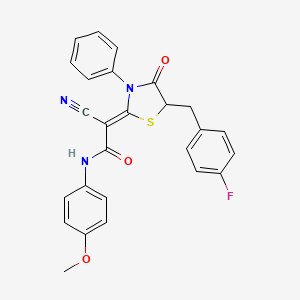
![5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2787793.png)
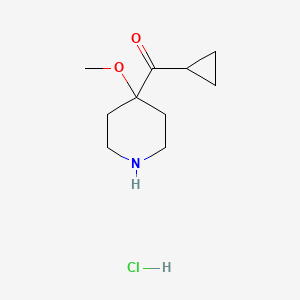
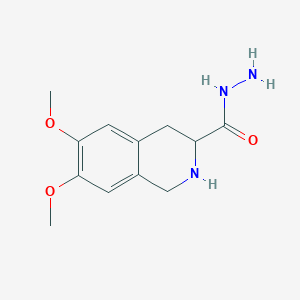
![(Z)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787798.png)
![3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2787799.png)
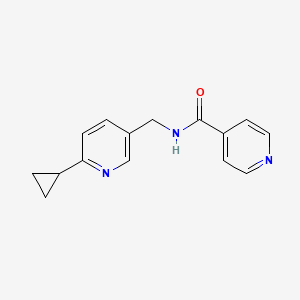

![(4-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2787803.png)
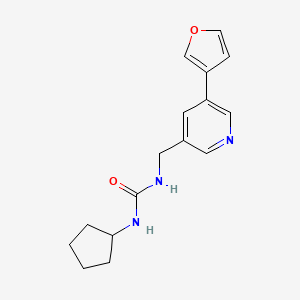
![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2787806.png)
